molecular formula C16H12ClN3O3 B2663425 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide CAS No. 70394-75-1

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide

Cat. No.: B2663425
CAS No.: 70394-75-1
M. Wt: 329.74
InChI Key: RFNWXTHDHVSSON-UHFFFAOYSA-N
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Description

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-chlorobenzohydrazide with phenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxyacetamide moiety.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide involves its interaction with various molecular targets. The compound can inhibit enzymes such as thymidylate synthase and topoisomerase II, which are crucial for DNA synthesis and cell division . Additionally, it can modulate signaling pathways involved in inflammation and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide
  • N-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide

Uniqueness

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide is unique due to the presence of the 2-chlorophenyl group, which enhances its biological activity compared to other similar compounds. This structural feature allows for stronger interactions with molecular targets, leading to improved efficacy in its applications .

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3/c17-13-9-5-4-8-12(13)15-19-20-16(23-15)18-14(21)10-22-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNWXTHDHVSSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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